molecular formula C19H19NO3 B11056005 2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11056005
M. Wt: 309.4 g/mol
InChI Key: UPGBRRINTAWZGX-UHFFFAOYSA-N
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Description

2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a propylphenoxy group attached to an isoindole dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propylphenol and phthalic anhydride.

    Formation of Intermediate: The initial step involves the reaction of 4-propylphenol with an appropriate alkylating agent to form 4-propylphenoxyethyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization with phthalic anhydride under controlled conditions to form the isoindole dione core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxy or isoindole ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a ligand for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . By binding to these receptors, the compound can modulate gene expression and influence metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-(4-propylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione stands out due to its specific propylphenoxy group, which imparts unique chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-[2-(4-propylphenoxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C19H19NO3/c1-2-5-14-8-10-15(11-9-14)23-13-12-20-18(21)16-6-3-4-7-17(16)19(20)22/h3-4,6-11H,2,5,12-13H2,1H3

InChI Key

UPGBRRINTAWZGX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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